molecular formula C21H22N2O6 B414171 N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE)

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE)

Cat. No.: B414171
M. Wt: 398.4g/mol
InChI Key: MRZMVMRBIKHDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 3-amino-2,2-dimethylpropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with another molecule of 1,3-benzodioxole-5-carbonyl chloride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) has several scientific research applications:

Mechanism of Action

The mechanism by which N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound may also participate in signaling pathways, modulating biological

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4g/mol

IUPAC Name

N-[3-(1,3-benzodioxole-5-carbonylamino)-2,2-dimethylpropyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H22N2O6/c1-21(2,9-22-19(24)13-3-5-15-17(7-13)28-11-26-15)10-23-20(25)14-4-6-16-18(8-14)29-12-27-16/h3-8H,9-12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

MRZMVMRBIKHDTE-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)C1=CC2=C(C=C1)OCO2)CNC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=C(C=C1)OCO2)CNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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